2-[2-(dimethylamino)-2-oxoethoxy]benzamide
Description
2-[2-(Dimethylamino)-2-oxoethoxy]benzamide (CAS: 247059-43-4) is a benzamide derivative characterized by a dimethylamino-acetoxy side chain attached to the benzamide core. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . Key physicochemical properties include:
Properties
CAS No. |
6755-04-0 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10(14)7-16-9-6-4-3-5-8(9)11(12)15/h3-6H,7H2,1-2H3,(H2,12,15) |
InChI Key |
NOIWEHDTLCFLHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(dimethylamino)-2-oxoethoxy]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The products are then purified and analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(dimethylamino)-2-oxoethoxy]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-[2-(dimethylamino)-2-oxoethoxy]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases and conditions that involve oxidative stress and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[2-(dimethylamino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and oxoethoxy group play crucial roles in its activity. It may exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and bacterial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of 2-[2-(dimethylamino)-2-oxoethoxy]benzamide with similar compounds:

Key Observations :
- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance solubility and may improve bioavailability compared to electron-withdrawing groups (e.g., -NO₂, -Br) .
- Steric bulk (e.g., ML266’s bromophenyl group) can increase binding affinity to specific targets but may reduce metabolic stability .
Anti-inflammatory Activity
- Benzamide-based pyranopyrazoles: Compounds with 2,5-dimethoxyphenyl substituents exhibited superior anti-inflammatory activity compared to analogs, attributed to the electron-donating methoxy groups enhancing receptor interactions .
- Implication for Target Compound: The dimethylamino group in the target compound may similarly enhance activity through electron donation, though direct evidence is lacking.
Enzyme Inhibition
- EthR Inhibitors : ML266 and related benzamides with bulky substituents (e.g., bromophenyl) show potent inhibition of Mycobacterium tuberculosis EthR, highlighting the role of substituent size in target engagement .
- Target Compound Comparison: The smaller dimethylamino group may limit steric interactions compared to ML266 but could improve membrane permeability.
Reactivity in Polymer Systems
- Ethyl 4-(dimethylamino) benzoate vs. 2-(dimethylamino) ethyl methacrylate: The benzoate derivative demonstrated higher reactivity in resin polymerization, suggesting that the position of the dimethylamino group influences chemical behavior .
- Relevance to Target Compound: The acetoxy-linked dimethylamino group in the target compound may similarly affect reactivity in synthetic applications.
Structural and Crystallographic Insights
- Oxamide Derivatives : Compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid form planar geometries stabilized by hydrogen bonds, influencing their DNA-binding and cytotoxic properties .
Biological Activity
Introduction
2-[2-(dimethylamino)-2-oxoethoxy]benzamide is a benzamide derivative notable for its structural components, including a dimethylamino group and a 2-oxoethoxy moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in metabolic disorders such as diabetes.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O, with a molecular weight of approximately 222.24 g/mol. Its structure includes:
- A benzene ring
- An amide functional group
- A two-carbon chain with a carbonyl and dimethylamino substituent
This unique arrangement contributes to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O |
| Molecular Weight | 222.24 g/mol |
| Key Functional Groups | Amide, Dimethylamino |
Biological Activity
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes, which is crucial for its therapeutic potential. Enzyme inhibition can lead to altered metabolic pathways, making this compound a candidate for treating conditions like diabetes by enhancing insulin secretion and improving pancreatic β-cell function.
Pancreatic β-Cell Function
Studies have shown that compounds similar to this compound can enhance β-cell survival and function. This effect is particularly relevant in the context of diabetes management, where maintaining healthy β-cell activity is essential for proper insulin regulation.
Case Studies
- Diabetes Treatment : In a study evaluating the effects of various benzamide derivatives on β-cell function, this compound demonstrated significant improvements in cell viability and insulin secretion under stress conditions.
- Enzyme Interaction : Another research effort focused on the inhibitory effects of this compound on specific enzymes involved in glucose metabolism. The results indicated that it could effectively reduce enzyme activity, leading to lower glucose levels in vitro.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-hydroxyphenyl)acetamide | structure | Hydroxyl group enhances solubility |
| 4-(Dimethylamino)benzamide | structure | Simple structure, widely studied for enzyme inhibition |
| N-(3-chloro-4-methylphenyl)benzamide | structure | Chlorine substituent modifies reactivity |
The structural complexity of this compound allows for diverse interactions within biological systems, distinguishing it from simpler benzamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

